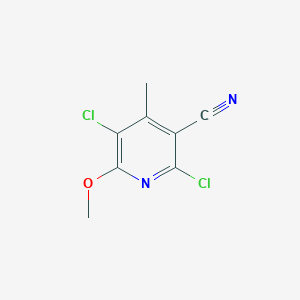![molecular formula C8H5ClN2O B1424213 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1190315-68-4](/img/structure/B1424213.png)
6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Overview
Description
6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is an organic compound with the molecular formula C8H5ClN2O. It is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is typically a white to light yellow solid and is soluble in various organic solvents such as dimethyl sulfoxide and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can be achieved through several chemical reactions. One common method involves the cyclization of a suitable precursor under specific conditions. For example, starting from 6-chloro-1H-pyrrolo[3,2-b]pyridine, the aldehyde group can be introduced through a formylation reaction using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) under controlled temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The compound is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
Reduction: 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-methanol.
Substitution: 6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.
Scientific Research Applications
6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor modulators.
Medicine: As a potential lead compound in the development of pharmaceuticals targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also modulate receptor activity by interacting with receptor proteins, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
- 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester
Uniqueness
6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-7-8(11-3-6)5(4-12)2-10-7/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQIOGSWGJYHIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B1424131.png)
![methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424132.png)
![7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424133.png)

![Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424142.png)




![methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424148.png)



